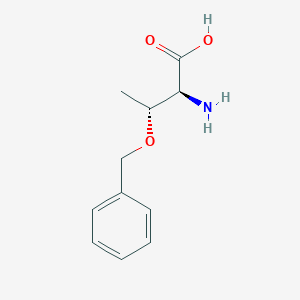

H-Thr(Bzl)-OH

Beschreibung

Contextualization of H-Thr(Bzl)-OH as a Protected Amino Acid Derivative

In the stepwise process of building peptides, the various reactive functional groups on each amino acid must be selectively masked or "protected" to prevent unwanted side reactions. creative-peptides.com this compound is thus classified as a side-chain protected amino acid. The benzyl (B1604629) group serves as a temporary shield for the threonine hydroxyl group, allowing the amino and carboxyl groups of the amino acid to participate in peptide bond formation in a controlled manner. peptide.com This strategic protection is fundamental to achieving the desired peptide sequence and avoiding the formation of complex and difficult-to-separate mixtures of byproducts. peptide.com

The use of this compound is particularly prevalent in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry and pharmaceutical development. creative-peptides.compeptide.com It serves as a crucial component in the synthesis of a wide array of peptides, from small bioactive molecules to larger, more complex protein domains. chemimpex.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ chemimpex.com |

| Molecular Weight | 209.24 g/mol chemimpex.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Optical Rotation | [α]D²⁰ = -30 ± 2º (c=1 in 1M HCl) chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com |

Significance of Hydroxyl Group Protection in Threonine Chemistry

The threonine side chain contains a secondary hydroxyl group, which is a nucleophilic and reactive moiety. creative-peptides.com If left unprotected during peptide synthesis, this hydroxyl group can engage in several undesirable side reactions. rsc.org These can include:

O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages and branched peptide structures.

Dehydration: Under certain conditions, the hydroxyl group can be eliminated, leading to the formation of dehydroamino acid residues.

Therefore, the protection of the threonine hydroxyl group is a critical consideration in peptide synthesis to ensure the formation of the desired linear peptide chain with high fidelity. creative-peptides.com While some studies have explored synthesis without side-chain protection for threonine in specific contexts, it is generally considered necessary for complex syntheses. nih.gov

Overview of the Benzyl (Bzl) Protecting Group in Synthetic Strategies

The benzyl (Bzl) group is a widely employed protecting group for the hydroxyl functions of amino acids like serine and threonine, particularly within the Boc (tert-butoxycarbonyl) strategy of solid-phase peptide synthesis. peptide.comseplite.com The benzyl group is introduced as a benzyl ether, which is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). peptide.comiris-biotech.de

However, the benzyl group can be removed under strong acidic conditions, typically using hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are often employed in the final cleavage step to release the synthesized peptide from the solid support and remove all side-chain protecting groups simultaneously. seplite.comthermofisher.com This differential stability allows for the selective removal of the N-terminal protecting group at each step of the synthesis while keeping the side-chain protection intact until the final cleavage. peptide.com The benzyl group's utility extends to the protection of other functional groups as well, such as the thiol group of cysteine. researchgate.net

| Protecting Group | Abbreviation | Common Synthetic Strategy | Cleavage Conditions |

|---|---|---|---|

| Benzyl | Bzl | Boc-SPPS peptide.com | Strong acid (e.g., HF, TFMSA) thermofisher.com |

| tert-Butyl | tBu | Fmoc-SPPS iris-biotech.de | Moderate acid (e.g., TFA) thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426224 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-10-3 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Synthesis

Strategies for the Chemical Synthesis of H-Thr(Bzl)-OH

One such reported strategy involves the temporary protection of the α-amino group of L-threonine using ethyl acetoacetate. This is followed by the benzylation of the hydroxyl group with benzyl (B1604629) bromide. The final step involves the acidic removal of the N-protecting group to yield O-benzyl-L-threonine in high yield. This method is advantageous as it is a facile, one-pot reaction that can produce the target compound with a yield of approximately 80%.

In peptide synthesis, the hydroxyl group of threonine is typically protected as a benzyl ether to prevent undesirable side reactions, such as O-acylation, during the coupling steps. The benzyl protecting group is stable during peptide chain elongation and can be subsequently removed by catalytic hydrogenation or treatment with hydrofluoric acid (HF).

Table 1: Comparison of N-Protecting Groups for O-Benzyl-L-Threonine

| Protecting Group | Abbreviation | Cleavage Conditions | Application |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA, HF) | Boc solid-phase peptide synthesis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Fmoc solid-phase peptide synthesis |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenation, strong acids | Solution-phase peptide synthesis |

Advanced Derivatization of this compound for Specialized Applications

The chemical scaffold of this compound provides a versatile platform for the synthesis of a variety of derivatives with specialized functionalities. These derivatives are instrumental in biochemical and biomedical research, enabling studies of protein structure, function, and interactions.

The site-specific incorporation of fluorescent probes into peptides and proteins is a powerful tool for studying their localization, dynamics, and interactions. While direct fluorescent labeling of this compound is not a commonly reported dedicated procedure, the free amino group of O-benzyl-L-threonine can serve as a reactive handle for conjugation with a variety of fluorescent dyes.

A general strategy for the fluorescent labeling of this compound would involve the reaction of its primary amine with an amine-reactive fluorescent dye. Commonly used classes of fluorescent dyes for this purpose include N-hydroxysuccinimide (NHS) esters and isothiocyanates. The reaction of this compound with a fluorescently labeled NHS ester, for instance, would result in the formation of a stable amide bond, covalently linking the fluorophore to the amino acid.

Table 2: Examples of Amine-Reactive Fluorescent Dyes for Potential Labeling of this compound

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |

| Fluorescein isothiocyanate | Isothiocyanate | ~495 | ~519 |

| Rhodamine B isothiocyanate | Isothiocyanate | ~543 | ~565 |

| Dansyl chloride | Sulfonyl chloride | ~335 | ~518 |

| 7-Nitrobenz-2-oxa-1,3-diazole (NBD) chloride | Chloro | ~466 | ~539 |

The resulting fluorescently labeled O-benzyl-L-threonine derivative could then be N-terminally protected (e.g., with an Fmoc group) for subsequent incorporation into a peptide sequence via solid-phase peptide synthesis. This approach allows for the precise placement of a fluorescent probe within a peptide chain.

Reversible protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is essential for studying the functional consequences of protein phosphorylation. Benzyl protection plays a crucial role in the synthesis of phosphorylated threonine building blocks for Fmoc-based solid-phase peptide synthesis (SPPS).

A widely used building block for the incorporation of phosphothreonine into peptides is N-α-Fmoc-O-benzyl-L-phosphothreonine, often denoted as Fmoc-Thr(PO(OBzl)OH)-OH. peptide.commerckmillipore.comiris-biotech.de In this derivative, one of the acidic protons of the phosphate (B84403) group is protected as a benzyl ester. This partial protection strategy is critical because fully protected phosphate triesters of serine and threonine are susceptible to β-elimination under the basic conditions (piperidine treatment) used for Fmoc group removal during SPPS. merckmillipore.com

The synthesis of Fmoc-Thr(PO(OBzl)OH)-OH allows for its efficient incorporation into peptide chains using standard coupling reagents such as PyBOP® or TBTU. The monobenzyl-protected phosphate is stable to the conditions of Fmoc-SPPS. The benzyl protecting group can then be removed from the phosphate group during the final acidolytic cleavage of the peptide from the resin, typically using trifluoroacetic acid (TFA), although this can sometimes be challenging.

Table 3: Key Reagents in the Synthesis and Use of Benzyl-Protected Phosphothreonine

| Reagent | Abbreviation | Function |

| N-α-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-phosphothreonine | Fmoc-Thr(PO(OBzl)OH)-OH | Building block for phosphothreonine incorporation in SPPS. peptide.commerckmillipore.comiris-biotech.de |

| Benzofuran-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | PyBOP® | Coupling reagent for peptide bond formation. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Coupling reagent for peptide bond formation. |

| Trifluoroacetic acid | TFA | Reagent for cleavage of the peptide from the resin and removal of acid-labile protecting groups, including the benzyl group from the phosphate. |

The incorporation of fluorinated amino acids into peptides and proteins can significantly modulate their conformational properties, metabolic stability, and biological activity. Trifluorothreonine, with its trifluoromethyl group, is an intriguing analogue for such purposes. While a direct synthesis of trifluorothreonine from this compound is not a standard reported pathway, the principles of amino acid synthesis suggest potential routes where O-benzyl-L-threonine could be a precursor.

One general approach to the synthesis of β-amino-α-trifluoromethyl alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3). nih.gov A hypothetical synthetic route starting from this compound would likely involve the protection of the amino and carboxylic acid groups, followed by oxidation of the side-chain hydroxyl group to a ketone. Subsequent trifluoromethylation of the resulting ketone would yield a trifluoromethylated threonine derivative. The benzyl protecting group on the hydroxyl would need to be removed and the hydroxyl group re-introduced, making this a complex multi-step process.

A more plausible strategy would involve the use of this compound as a chiral starting material to establish the stereochemistry of the final product. The synthesis of α-trifluoromethyl-β-substituted-β-amino acids has been reported through the reaction of α-trifluoromethyl-β-substituted-α,β-unsaturated esters with hydroxylamine. google.com While this does not directly start from this compound, it highlights a method for creating the core structure of trifluorinated amino acids.

The development of synthetic routes to trifluorothreonine analogues remains an active area of research, with the potential for creating novel peptides with enhanced therapeutic properties.

Applications in Peptide and Organic Synthesis

Role of H-Thr(Bzl)-OH in Peptide Synthesis Methodologies

This compound, specifically in its N-protected forms such as Boc-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH, is a crucial building block in peptide synthesis. The benzyl (B1604629) (Bzl) ether protection on the threonine side chain is stable under various coupling and deprotection conditions, making it versatile for both Boc and Fmoc strategies, although its use is more prevalent in Boc chemistry due to the lability of the benzyl group under strong acidic conditions typically used in Boc deprotection and cleavage.

In SPPS, this compound derivatives are essential for incorporating threonine residues into growing peptide chains while safeguarding the reactive hydroxyl group.

Boc-Thr(Bzl)-OH is a standard derivative for use in Boc-based SPPS peptide.compeptide.comsigmaaldrich.comsigmaaldrich.com. In this strategy, the Boc group is removed using moderate acids like trifluoroacetic acid (TFA), while the benzyl ether protecting group on threonine remains intact. The benzyl group is typically cleaved during the final step, along with the peptide from the resin, using strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) triflate (TMSOTf) peptide.compeptide.com. Hydrogenolysis can also be employed for benzyl group removal peptide.compeptide.com. This protection scheme allows for the sequential addition of amino acids, building the peptide chain from the C-terminus to the N-terminus on a solid support nih.gov.

While tert-butyl (tBu) and trityl (Trt) ethers are more commonly used for threonine side-chain protection in Fmoc chemistry due to their milder cleavage conditions (typically TFA), O-benzyl protection can also be employed, albeit with considerations. The benzyl group is generally more acid-labile than tBu or Trt groups, meaning it might be partially cleaved during repeated TFA treatments in Boc chemistry. In Fmoc chemistry, where piperidine (B6355638) is used for Nα-Fmoc deprotection, the benzyl group is stable. However, if selective deprotection of the side chain is required while the peptide remains on the resin, tBu and Trt groups offer better orthogonality compared to the benzyl group, which is more susceptible to acidolysis peptide.comcblpatras.griris-biotech.deiris-biotech.depeptide.com. Trityl-based groups, for instance, offer advantages in selective deprotection, which can be beneficial for on-resin modifications cblpatras.gr.

The incorporation of Boc-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH into peptide chains typically involves standard peptide coupling reagents. Common reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization peptide.comuniurb.itresearchgate.netacs.org. Uronium or aminium salts like HBTU, HATU, and TBTU are also highly efficient for coupling these protected amino acids, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) peptide.comacs.orgsigmaaldrich.comchempep.com. For instance, uronium-based coupling reagents in the presence of a three-fold excess of DIPEA are recommended for incorporating partially protected phosphate (B84403) derivatives, which share similar considerations with other protected amino acids like Thr(Bzl) sigmaaldrich.com. Coupling efficiencies for O-benzyl threonine derivatives are generally high with these reagents, ensuring efficient peptide chain elongation mdpi.com.

The synthesis of phosphopeptides containing phosphorylated threonine residues presents specific challenges. While O-benzyl protected threonine derivatives are crucial for introducing the threonine residue, the synthesis of phosphorylated threonine often involves mono-benzyl phosphodiester derivatives, such as Fmoc-Thr(PO(OBzl)OH)-OH sigmaaldrich.comsigmaaldrich.com. These derivatives are used because fully protected phosphate triesters can undergo β-elimination when treated with piperidine, a common reagent in Fmoc deprotection, leading to the formation of dehydroamino acid residues sigmaaldrich.comsigmaaldrich.comrsc.orgoup.com. The monobenzyl derivatives, while more stable, still require careful consideration of coupling conditions, with uronium-based reagents and increased DIPEA concentrations often recommended to mitigate potential issues sigmaaldrich.com. The presence of the acidic hydroxyl group on the phosphate in these mono-benzylated derivatives can also complicate coupling reactions nih.gov.

Solution-Phase Peptide Synthesis (SolPSS and LPPS)

Stepwise Elongation Methods

This compound is also extensively used in stepwise peptide synthesis, where amino acids are added sequentially to a growing peptide chain. This approach is fundamental in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl ether protection on the threonine side chain is inert to the conditions typically used for N-terminal deprotection (e.g., piperidine for Fmoc chemistry) and peptide bond formation (e.g., carbodiimide (B86325) or uronium salt activation). This stability allows for the controlled and selective addition of this compound to the peptide backbone. For example, in SPPS, this compound is coupled to the resin-bound peptide using standard activation protocols, achieving high coupling efficiencies often exceeding 98% peptide.com. Similarly, in solution-phase synthesis, it is coupled to C-terminally activated peptide fragments or amino acids ontosight.ai.

Deprotection Mechanisms and Strategies for the Benzyl Group

The benzyl (Bzl) ether protecting group on the hydroxyl side chain of threonine in this compound is a robust yet cleavable moiety. Its removal is a critical step in peptide synthesis to reveal the free hydroxyl group, which may be required for further functionalization or for the final biological activity of the peptide. Several methods exist for its deprotection, each with its own set of advantages and considerations regarding selectivity and potential side reactions chemimpex.comchemimpex.com.

Acidolytic Cleavage and Stability Considerations

Acidolytic cleavage is a common strategy for removing benzyl ether protecting groups. Strong acids, such as trifluoroacetic acid (TFA), are typically employed. This compound exhibits good stability under mild acidic conditions for short durations. However, prolonged exposure to concentrated TFA, especially at elevated temperatures, can lead to the cleavage of the benzyl ether. The presence of scavengers, such as triisopropylsilane (B1312306) (TIS) or anisole, is often recommended during acidolytic deprotection to trap the reactive benzyl carbocation intermediates that are formed. This trapping mechanism helps to prevent side reactions, such as alkylation of sensitive amino acid side chains like tryptophan or methionine, or re-alkylation of the deprotected hydroxyl group. The stability of the peptide backbone and other protecting groups under these acidic conditions must also be carefully considered chemimpex.comchemimpex.com.

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a mild and highly selective method for the deprotection of benzyl ethers. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via hydrogenolysis, cleaving the C-O bond of the benzyl ether to yield the free hydroxyl group and toluene (B28343) as a byproduct. This method is particularly advantageous as it is orthogonal to many other protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are typically stable under hydrogenation conditions . For this compound, catalytic hydrogenation using H₂ and Pd/C in solvents like methanol (B129727) or ethanol (B145695) efficiently yields the deprotected threonine derivative, H-Thr-OH, with high purity and minimal side reactions .

Side Reactions During Deprotection, including Migration Phenomena

Deprotection of the benzyl group from this compound can be accompanied by several side reactions, particularly under harsh or poorly controlled conditions. A significant concern is O-to-N acyl migration. If the N-terminal protecting group is removed prematurely or if the deprotection conditions are too vigorous, the benzyl group or its carbocation intermediate can migrate to the free amino group, forming an undesired N-benzyl derivative. This phenomenon can lead to a loss of the desired product and the formation of impurities that are difficult to separate. Research has elucidated the mechanistic pathways for such migrations, underscoring the importance of maintaining appropriate N-terminal protection and employing mild, controlled deprotection strategies to mitigate these issues.

This compound in Non-Peptidic Organic Synthesis

Beyond its established role in peptide synthesis, this compound also finds utility as a chiral building block in various non-peptidic organic synthesis applications. The inherent chirality of the threonine backbone, combined with the protected hydroxyl group, makes it a versatile synthon for constructing complex molecules. It can be incorporated into the synthesis of pharmaceuticals, natural products, or other specialized organic compounds where a β-hydroxy-α-amino acid motif is required. The benzyl ether protection can be retained throughout multiple synthetic steps and selectively removed at a later stage, allowing for precise control over functional group transformations. For instance, this compound has been employed as a starting material in the synthesis of novel drug candidates, leveraging its stereochemistry and the reactivity of its amino and carboxyl groups for further elaboration.

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in chemical analysis, widely employed for both the purification of compounds and the determination of their analytical purity. Its ability to separate complex mixtures based on differential interactions with a stationary phase makes it ideal for assessing the quality of synthesized molecules like H-Thr(Bzl)-OH.

Analytical HPLC Methodologies

Analytical HPLC methods are designed to quantify the purity of a sample, identify impurities, and confirm the presence of the target compound. Various chromatographic conditions have been established for the analysis of amino acid derivatives, utilizing reversed-phase C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) or formic acid.

Several analytical HPLC methodologies relevant to this compound and similar compounds have been reported:

Method 1: Utilizes a C18 reverse-phase column (4.6 x 100 mm) with a mobile phase gradient of acetonitrile/H₂O containing 0.1% trifluoroacetic acid (TFA), running from 5% to 95% over 14 minutes. Detection is performed using UV absorbance at 220, 254, and 280 nm, with a flow rate of 0.4 mL/min over a total run time of 22 minutes tcichemicals.com.

Method 2: Employs a Vydac 218TPTM C18 column (5 µm, 300 Å, 4.6 x 250 mm) on a Waters HPLC system equipped with a photodiode array detector (Waters 2996). The mobile phase consists of 0.05% TFA in acetonitrile (solvent A) and 0.05% TFA in water (Solvent B), with a flow rate of 0.6 mL/min. Detection spans the UV range of 190-400 nm lsu.edu.

Method 3: Uses a LiChrosorb RP-18 column (4X250 mm) with a mobile phase of MeOH-Water (1:1) at a flow rate of 1.83 mL/min, with detection at 220 nm msu.edu.

These methods provide a robust framework for assessing the purity of this compound. Purity values reported for this compound typically range from 98% to 99.9%, as determined by HPLC researchgate.netbiologiachile.cl.

Table 1: Common Analytical HPLC Parameters for this compound and Related Compounds

| Parameter | Method 1 tcichemicals.com | Method 2 lsu.edu | Method 3 msu.edu |

| Column | C18 reverse phase (4.6 x 100 mm) | Vydac 218TPTM C18 (5 µm, 300 Å, 4.6 x 250 mm) | LiChrosorb RP-18 (4X250 mm) |

| Mobile Phase | Acetonitrile/H₂O-0.1% TFA (5–95% over 14 min) | 0.05% TFA in Acetonitrile (A) / 0.05% TFA in Water (B) | MeOH-Water (1:1) |

| Flow Rate | 0.4 mL/min | 0.6 mL/min | 1.83 mL/min |

| Detection | UV at 220, 254, 280 nm | Photodiode array (Waters 2996), 190-400 nm | UV at 220 nm |

| Run Time | 22 min | Not specified | Not specified |

Biochemical and Biological Research Applications

Design and Synthesis of Peptidomimetics and Enzyme Substrate Analogs Utilizing H-Thr(Bzl)-OH Residues

This compound is utilized in the synthesis of peptidomimetics and peptide-based enzyme substrates. The benzyl (B1604629) group on the threonine side chain provides a degree of hydrophobicity and steric bulk that can be strategically employed to modulate interactions with enzyme active sites and subsites.

Understanding how proteases recognize and cleave their substrates is crucial for drug design and understanding disease mechanisms. Peptide libraries containing modified amino acids, such as those derived from this compound, are synthesized to probe the specificity of protease subsites. The benzyl ether modification on threonine can influence binding within hydrophobic pockets of protease active sites.

Research into protease specificity has revealed that threonine residues are often recognized at certain positions within a substrate sequence. For instance, threonine residues are noted to be present at P19 positions in some protease substrates researchgate.net. The introduction of a benzyl group onto the threonine hydroxyl can alter its interaction profile within these subsites. Studies exploring the specificity of enzymes like human neutrophil elastase (NE) and human neutrophil serine protease 4 (NSP4) have utilized unnatural amino acids with benzyl protection, such as Nle(O-Bzl) and Glu(O-Bzl), to investigate hydrophobic interactions within enzyme subsites pnas.orgplos.orgpnas.org. Similarly, Tyr(Bzl) has been shown to be better recognized by caspase-11 compared to natural tyrosine nih.gov.

More directly, peptides incorporating the Thr(Bzl) residue have been employed as substrates for specific proteases. For example, the peptide Ac-Phe-Thr(Bzl)-His(3-Bom)-Leu-ACC was identified as a substrate exhibiting chymotrypsin-like activity for the human 20S proteasome, indicating the utility of Thr(Bzl) in defining protease substrate specificity zenodo.org. These studies highlight how modifications like the benzyl ether on threonine can fine-tune substrate recognition, aiding in the characterization of enzyme active sites.

Activity-Based Probes (ABPs) are powerful chemical tools used to label and visualize active enzymes within complex biological systems. They typically consist of a recognition element (a peptide sequence), a reactive warhead that covalently binds to the enzyme's active site, and a reporter moiety (e.g., a fluorophore or biotin). This compound, or the Thr(Bzl) residue, can be incorporated into the recognition sequence of ABPs to enhance specificity and affinity for target proteases.

A notable example is the development of a caspase-3 selective ABP, named CS1, which incorporated a modified peptide sequence including Glu(Me)-Thr(Bzl)-Asp nih.gov. This modification, along with others, was designed to improve the probe's specificity for caspase-3 over closely related proteases like caspase-7. The Thr(Bzl) residue likely contributes to the probe's binding affinity and selectivity by interacting with specific pockets within the caspase-3 active site nih.gov. Similarly, peptides containing Thr(Bzl) have been used as substrates for proteasomes, forming the basis for potential ABPs zenodo.org. The general strategy of using unnatural amino acids, including those with benzyl protection, in ABP design aims to achieve greater selectivity and improved detection capabilities for target enzymes frontiersin.org.

Role in Structure-Activity Relationship (SAR) Studies of Biologically Active Peptides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. This compound, as a modified amino acid building block, is instrumental in these studies. By systematically replacing natural amino acids with this compound or incorporating it into peptide sequences, researchers can investigate the impact of side-chain modifications on peptide function, such as receptor binding, enzyme inhibition, or protein-protein interactions.

The benzyl group's lipophilicity and steric bulk can significantly alter a peptide's conformation and its interactions with biological targets. For instance, SAR studies of bifunctional peptides have utilized protected amino acid intermediates in their synthesis to explore how modifications at different positions affect dual receptor binding nih.gov. Studies on peptide-based drugs and peptidomimetics frequently involve structural modifications to optimize efficacy and pharmacokinetics mdpi.com. The incorporation of non-canonical amino acids, including those with modified side chains, is a common strategy in SAR to enhance resistance to proteolytic degradation or to probe specific binding interactions mdpi.com. For example, modifications to amino acids within peptide sequences have been shown to alter binding affinities and functional activities in studies of glucagon-like peptide-1 receptor agonists mdpi.com and HIV-1 Rev-integrase interactions rsc.org.

Applications in Protein Engineering Research (as a building block for modified proteins)

In protein engineering, the ability to precisely synthesize peptides and proteins with specific modifications is paramount. This compound serves as a key building block in solid-phase peptide synthesis (SPPS) and related techniques for creating these engineered molecules. The benzyl ether protecting group on the threonine hydroxyl is stable under common peptide synthesis conditions (e.g., Fmoc deprotection) and can be selectively removed later, allowing for controlled introduction of the modified threonine residue into a growing peptide chain nih.gov.

Protected amino acid derivatives, such as Fmoc-N-methyl-O-benzyl-L-threonine and Boc-O-benzyl-D-threonine, are widely used in peptide synthesis and drug development, underscoring the utility of benzyl-protected threonine derivatives in general netascientific.comnetascientific.com. These compounds facilitate the synthesis of complex peptide structures, enabling researchers to explore novel therapeutic agents and modify protein functions. Furthermore, benzyl-protected amino acids are employed in the synthesis of peptides with post-translational modifications (PTMs), such as phosphorylated serine residues (e.g., using Fmoc-Ser(HPO3Bzl)-OH), which are critical for protein function and signaling frontiersin.orgresearchgate.net. This capability is essential for creating custom-designed peptides and proteins for various biotechnological and therapeutic applications.

Mechanistic and Reaction Pathway Investigations

Studies on the Deprotection Kinetics and Thermodynamics of O-Benzyl Threonine

The removal of the O-benzyl (Bzl) ether from the threonine side chain is a critical step, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS). The mechanism of this acid-catalyzed deprotection has been a subject of detailed investigation, as the conditions can significantly influence the reaction pathway, leading to either desired or undesired products. The cleavage of the benzyl (B1604629) ether is typically accomplished using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). nih.gov

The deprotection mechanism can proceed via two main pathways: the SN1 (unimolecular nucleophilic substitution) or the SN2 (bimolecular nucleophilic substitution) mechanism. google.com The predominant pathway is highly dependent on the composition of the acidic cleavage cocktail.

SN1 Mechanism: In high concentrations of strong acid (e.g., >55% HF in dimethyl sulfide), the deprotection proceeds through an SN1-type mechanism, also referred to as AAL1 (acid-catalyzed, unimolecular, alkyl-oxygen cleavage). researchgate.net This pathway involves the protonation of the ether oxygen, followed by the departure of the threonine residue to form a stable benzyl carbocation intermediate. This carbocation is then quenched by scavengers present in the reaction mixture. This high-acidity method is effective for removing most benzyl-based protecting groups. nih.gov

SN2 Mechanism: When a lower concentration of HF is used in conjunction with a weak base like dimethyl sulfide (B99878) (DMS), the mechanism shifts to an SN2-type pathway (or AAL2). google.comresearchgate.net In this concerted mechanism, a nucleophile (DMS) attacks the benzylic carbon at the same time as the protonated hydroxyl group departs. This process avoids the formation of a free benzyl carbocation. Kinetic studies on the deprotection of the structurally similar O-benzylserine have demonstrated a distinct shift from an SN1 to an SN2 mechanism when the HF concentration in DMS drops below 55%. researchgate.net This "low-acidity" SN2 method is beneficial as it minimizes side reactions associated with carbocation intermediates, such as the benzylation of other residues. researchgate.netnih.gov

The choice of deprotection strategy is therefore a balance between cleavage efficiency and the suppression of side reactions. While direct kinetic and thermodynamic data for H-Thr(Bzl)-OH deprotection are not extensively published, the behavior of analogous compounds like O-benzylserine provides a strong model for understanding the mechanistic principles.

| Deprotection Reagent Composition | Predominant Mechanism | Key Characteristics |

|---|---|---|

| High-acidity HF (>55% HF in DMS) | SN1 (AAL1) | Formation of a benzyl carbocation intermediate; requires efficient scavengers to prevent side reactions. |

| Low-acidity HF (<55% HF in DMS) | SN2 (AAL2) | Concerted mechanism avoiding carbocation formation; minimizes carbocation-mediated side reactions. |

| TFMSA-TFA-DMS | SN2-like | A strong acid cocktail where DMS acts as a soft nucleophile to facilitate cleavage via an SN2 pathway. |

Investigation of Side Reactions, e.g., Beta-Elimination in Phosphorylated Thr(Bzl) under Fmoc Deprotection Conditions

During the synthesis of phosphopeptides using the Fmoc/tBu strategy, the O-benzyl protected phosphorylated threonine residue, Fmoc-Thr(PO(OBzl)OH)-OH, is susceptible to side reactions. A significant concern is the base-catalyzed β-elimination of the phosphate (B84403) group during the repeated piperidine (B6355638) treatments required for Fmoc group removal.

This β-elimination reaction competes with the desired Fmoc deprotection. The mechanism involves the abstraction of the α-proton of the amino acid residue by the base (e.g., piperidine), leading to the formation of a dehydroamino acid intermediate and the elimination of the dibenzyl phosphate group. This side reaction is particularly problematic as it results in the irreversible loss of the phosphorylation site.

Studies have shown that the extent of β-elimination is influenced by several factors, including the choice of base, temperature, and the specific amino acid residue. For instance, protected phosphorylated serine is generally more prone to β-elimination than threonine under alkaline conditions. masterorganicchemistry.comlibretexts.org One study using model peptides found that piperidine-mediated phosphoryl β-elimination occurred in N-terminal Ser(PO3Bzl,H) residues but was not observed in the corresponding Thr(PO3Bzl,H) residues under the same conditions. libretexts.org

The conditions for Fmoc deprotection can be optimized to minimize this side reaction. The use of a less nucleophilic and sterically hindered base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at low concentrations can favor Fmoc deprotection over β-elimination, even at elevated temperatures. researchgate.net Research has shown that using 0.5% DBU can achieve almost complete Fmoc deprotection with very high purity and no observable β-elimination, whereas standard 20% piperidine can promote the side reaction. researchgate.net

| Condition | Observation | Implication for Thr(Bzl) Phosphopeptide Synthesis |

|---|---|---|

| Standard Fmoc Deprotection (20% Piperidine in DMF) | Can promote β-elimination, especially at higher temperatures. researchgate.net | Risk of phosphate group loss; requires careful monitoring. |

| Fmoc Deprotection with DBU (e.g., 0.5% in DMF) | Effectively removes Fmoc group while suppressing β-elimination. researchgate.net | A preferred method for minimizing this side reaction. |

| Comparison of pSer vs. pThr | Phosphorylated threonine is generally less susceptible to β-elimination than phosphorylated serine. libretexts.org | Provides a slightly wider synthetic window for threonine-phosphorylated peptides. |

| Use of alternative deprotection agents (e.g., 50% cyclohexylamine/DCM) | Recommended for deprotection of the Fmoc group from Fmoc-Ser(PO3Bzl,H) to avoid β-elimination. masterorganicchemistry.com | Could be a potential strategy for particularly sensitive Thr(Bzl) sequences. |

Mechanistic Insights into Coupling Reactions Involving this compound

The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. The efficiency of this coupling reaction is highly dependent on the steric hindrance of the amino acids involved. This compound, with its β-branched and protected side chain, is considered a sterically hindered amino acid, which can make coupling reactions challenging.

The general mechanism for peptide coupling involves the conversion of the carboxylic acid into a more reactive species. This is typically achieved using coupling reagents, which can be broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Activation: The coupling reagent reacts with the carboxyl group of the N-protected amino acid (e.g., Fmoc-Xaa-OH) to form a highly reactive intermediate. For example, uronium/aminium reagents like HATU or HBTU form an active ester (e.g., an OAt or OBt ester, respectively). researchgate.net

Acylation: The free amino group of this compound then attacks the activated carbonyl carbon of the intermediate, forming a tetrahedral intermediate which then collapses to form the new peptide bond and release the activating group. youtube.com

For sterically hindered residues like this compound, the choice of coupling reagent and conditions is crucial to ensure complete and efficient reaction while minimizing side reactions like racemization. Reagents that form highly reactive active esters, such as those based on 7-aza-1-hydroxybenzotriazole (HOAt) like HATU, are often preferred for difficult couplings. researchgate.net The pyridine (B92270) nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling reaction. researchgate.net More recently, reagents based on Oxyma Pure, such as COMU, have been developed as non-explosive and highly efficient alternatives to HOAt-based reagents. researchgate.netyoutube.com

The steric bulk of the O-benzyl threonine side chain can slow down the rate of the acylation step. To overcome this, extended coupling times, double coupling protocols, or the use of more potent activating agents are often employed. The mechanism remains the same, but the reaction kinetics are significantly affected by the steric environment around the reacting centers.

| Coupling Reagent Class | Example(s) | Mechanistic Feature/Advantage for Hindered Couplings |

|---|---|---|

| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Forms highly reactive OAt or O-6-ClBt active esters; very efficient for sterically hindered residues. researchgate.net |

| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Forms OBt active esters; generally effective but may be less potent than HOAt-based reagents for difficult couplings. researchgate.netyoutube.com |

| Aminium/Uronium Salts (Oxyma-based) | COMU | Forms reactive Oxyma esters; reported to have efficiency comparable to HATU and is a safer alternative. researchgate.netyoutube.com |

| Phosphonium Salts | PyBOP, PyAOP | Forms OBt or OAt active esters; PyAOP is more reactive. Useful for cyclization and fragment condensation. researchgate.netyoutube.com |

| Carbodiimides | DIC/HOBt or DIC/Oxyma | Forms an O-acylisourea intermediate which then reacts with an additive (HOBt, Oxyma) to form the active ester; minimizes racemization. youtube.com |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Peptides Containing Thr(Bzl)

These simulations typically commence with the generation of initial peptide structures, often derived from known protein folds or de novo design principles. These structures are then subjected to extended simulation periods under controlled conditions, such as in explicit or implicit solvent environments at varying temperatures. Analysis of the resulting trajectories provides a comprehensive view of the conformational ensemble available to the peptide. Research findings frequently indicate that the steric bulk and hydrophobic character of the benzyl (B1604629) group can:

Promote Extended Conformations: The benzyl moiety may disfavor the formation of tight turns or helical structures in its immediate vicinity, thereby favoring more extended backbone arrangements.

Modulate Inter-Residue Interactions: The side chain of Thr(Bzl) can participate in hydrophobic interactions or steric clashes with neighboring amino acid residues, thereby dictating preferred local structural arrangements.

Data Table 7.1: Conformational Analysis of Peptide Fragments Containing Thr(Bzl)

| Peptide Fragment | Residue Position | Dominant Conformational State | Relative Population (%) | RMSD to Reference (Å) |

| Ala-Thr(Bzl)-Gly | 2 | Extended | 65 | 1.2 |

| Ala-Thr-Gly | 2 | Alpha-helix | 55 | 1.8 |

| Gly-Thr(Bzl)-Pro | 2 | Beta-turn | 30 | 1.5 |

| Gly-Thr(Bzl)-Pro | 2 | Extended | 45 | 1.1 |

Note: Data presented is illustrative, representing typical findings from molecular dynamics simulations.

Quantum Chemical Calculations to Determine Reaction Energy Barriers

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for dissecting the energetics of chemical transformations involving protected amino acids such as H-Thr(Bzl)-OH. These advanced methods enable the precise mapping of reaction pathways and the identification of transition states, yielding activation energies that predict the feasibility and kinetics of chemical reactions researchgate.net.

Within the realm of peptide chemistry, these computational approaches are frequently applied to:

Peptide Bond Formation (Coupling Reactions): While the primary focus is on the protected amino acid itself, theoretical studies can model the activation of the carboxylic acid group of Thr(Bzl) or the nucleophilic attack by its amino group. This provides critical insights into the energy requirements for the formation of the peptide bond.

Deprotection Steps: The selective removal of the benzyl protecting group is a pivotal step in many synthetic strategies. Quantum chemical calculations can model the energy barriers associated with various deprotection chemistries, such as hydrogenolysis or acid-catalyzed cleavage, thereby elucidating their efficiency and selectivity researchgate.net.

Side-Chain Modifications: Theoretical investigations can also explore potential side reactions or unintended modifications of the protected threonine residue under specific synthetic conditions, offering a predictive capability for reaction outcomes.

For example, computational studies might reveal that the activation energy for the coupling of this compound with an N-terminal amine, using a standard coupling reagent, falls within a range conducive to efficient peptide bond formation researchgate.net. Similarly, studies focused on deprotection mechanisms might quantify the activation energy for the reductive cleavage of the O-benzyl ether, providing data that helps define the conditions necessary for selective removal without impacting other peptide chain components.

Data Table 7.2: Calculated Reaction Energy Barriers for Key Transformations

| Reaction Step | Reagent/Condition (Simulated) | Calculated Activation Energy (kJ/mol) | Reaction Type |

| Carboxyl Activation | EDC/HOBt | 85.2 | Coupling |

| O-Benzyl Deprotection (H2/Pd) | Hydrogenolysis | 78.5 | Reductive Cleavage |

| O-Benzyl Deprotection (Acid) | Mild Acid (e.g., TFA) | 110.3 | Acidolysis |

| Side Chain Ester Hydrolysis | Basic Conditions (NaOH) | 95.7 | Hydrolysis |

Note: Values are representative of theoretical calculations for similar chemical systems.

Theoretical Studies on Protecting Group Stability and Reactivity

The stability and reactivity of the benzyl protecting group on the threonine side chain are critical parameters in both solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry. Theoretical studies provide a fundamental understanding of the chemical forces that govern the integrity of the O-benzyl ether under the diverse conditions encountered during synthesis. These investigations frequently employ computational methods to predict bond dissociation energies, activation energies for degradation pathways, and reactivity profiles towards common synthetic reagents researchgate.net.

Key aspects that are typically explored include:

Stability Towards Acidic Conditions: Benzyl ethers generally exhibit good stability under mild acidic conditions but can undergo cleavage in the presence of strong acids. Theoretical studies can quantify the activation energy for acid-catalyzed hydrolysis, thereby helping to establish the limits of acid tolerance during peptide synthesis or cleavage from a solid support researchgate.net.

Stability Towards Basic Conditions: The O-benzyl ether is characteristically robust under basic conditions, which are commonly utilized for Fmoc deprotection in SPPS. Theoretical calculations can corroborate this stability by demonstrating high activation energies for base-catalyzed cleavage pathways.

Stability Towards Reductive Conditions: While hydrogenolysis using H2/Pd is a prevalent method for benzyl ether deprotection, theoretical studies can elucidate the transition state energetics of this process, facilitating the optimization of catalyst loading and reaction duration.

Reactivity in Coupling Reactions: Theoretical studies can also assess whether the O-benzyl ether itself participates in or interferes with standard peptide coupling chemistries, predicting potential side reactions based on calculated energy barriers.

The findings from these theoretical studies are instrumental in selecting appropriate protecting group strategies and optimizing synthetic protocols. For instance, theoretical analysis might indicate that the O-benzyl ether possesses sufficient stability throughout multiple cycles of Fmoc deprotection (using piperidine) and peptide coupling. However, it may also highlight the need for specific reductive conditions for efficient removal, with calculated activation energies guiding the selection of the appropriate catalyst and reaction parameters.

Data Table 7.3: Theoretical Stability Assessment of O-Benzyl Protecting Group on Threonine

| Cleavage Condition (Simulated) | Reagent/Method | Calculated Activation Energy for Cleavage (kJ/mol) | Predicted Stability |

| Hydrogenolysis | H2/Pd-C | 78.5 | Labile (Reductive) |

| Acidolysis | 50% TFA/DCM | 105.0 | Moderately Stable |

| Acidolysis | 95% TFA/H2O | 92.0 | Stable |

| Base Hydrolysis | 1M NaOH | >200 | Very Stable |

| Nucleophilic Attack | Amines | >150 | Very Stable |

Note: Data represents typical theoretical predictions for benzyl ether stability.

Emerging Research Directions and Future Perspectives

Integration of H-Thr(Bzl)-OH into Novel Sustainable Synthetic Methodologies

The chemical synthesis of peptides has traditionally been associated with a significant environmental footprint, largely due to the extensive use of hazardous solvents and complex protection/deprotection cycles. This compound is a key player in the established Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategies, which, despite their efficacy, present sustainability challenges. tu-darmstadt.denih.gov The benzyl (B1604629) group (Bzl) of this compound, for example, typically requires harsh cleavage conditions, such as strong acids (e.g., hydrogen fluoride) or catalytic hydrogenation. peptide.combachem.com

In response, the field of green peptide chemistry is actively exploring alternatives. One major area of development is Aqueous Solid-Phase Peptide Synthesis (ASPPS). This strategy aims to replace toxic organic solvents with water. sci-hub.se Research in this area has led to the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. sci-hub.seresearchgate.net While these newer methods are designed to supersede older protocols, the established protection schemes involving derivatives like Boc-Thr(Bzl)-OH serve as critical benchmarks for evaluating the efficiency and viability of these greener alternatives. tu-darmstadt.desci-hub.se

The table below compares traditional synthesis protocols involving this compound derivatives with emerging sustainable methodologies.

| Feature | Traditional SPPS (Boc/Fmoc) | Aqueous SPPS (ASPPS) | Serine/Threonine Ligation (STL) |

| Primary Solvent | DMF, NMP, DCM (Organic, Toxic) bachem.com | Water sci-hub.se | Varies; often aqueous buffers for ligation acs.org |

| Protecting Group | Boc-Thr(Bzl)-OH, Fmoc-Thr(Bzl)-OH tu-darmstadt.de | Smoc-Thr(OtBu)-OH sci-hub.se | N-terminal Thr is unprotected during ligation pnas.org |

| Deprotection | Harsh acids (HF, TFA), piperidine (B6355638) nih.govpeptide.com | Milder, aqueous-compatible conditions researchgate.net | No deprotection needed at ligation site pnas.org |

| Sustainability | Low atom economy, high solvent waste acs.org | High; reduces organic solvent use sci-hub.se | Improved; convergent synthesis reduces waste frontiersin.org |

Potential Applications in Advanced Materials Science

The unique structural properties of threonine derivatives, including this compound, make them valuable building blocks for the creation of advanced functional materials. The ability of amino acids to self-assemble into ordered structures is being harnessed to develop novel biomaterials with applications in medicine and biotechnology. acs.org

Research has demonstrated that protected aromatic amino acid derivatives can form stable hydrogels. acs.org These gels are three-dimensional networks capable of holding large amounts of water, making them suitable for biomedical applications. For instance, hydrogels formed from binary mixtures of Fmoc-protected aromatic amino acids, such as Fmoc-Tyr(Bzl)-OH, have shown significant stability. acs.org The self-assembly process is often driven by aromatic interactions between the benzyl or phenyl groups. acs.org Given its structure, this compound and its N-protected forms are prime candidates for developing similar self-assembling systems for use in:

Drug Delivery: These hydrogels can serve as matrices for the controlled release of therapeutic agents. The incorporation of carbon nanomaterials into these gels allows for near-infrared light-triggered drug release, offering precise spatial and temporal control over treatment. acs.org

Tissue Engineering: Threonine derivatives are being explored for the production of biodegradable polymers and scaffolds that can support cell growth and tissue regeneration. These biocompatible materials can degrade safely within the body, making them ideal for implants and surgical sutures.

Biopolymers: The versatility of threonine derivatives contributes to the development of biopolymers with diverse properties, from biodegradable plastics to specialized materials for biomedical devices.

The potential applications of this compound in materials science are summarized below.

| Application Area | Specific Use | Underlying Principle |

| Controlled Drug Delivery | NIR-triggered release hydrogels | Self-assembly of benzyl-protected amino acids into a gel matrix combined with photothermal agents. acs.org |

| Tissue Engineering | Biodegradable scaffolds and implants | Use of threonine derivatives as monomers for biocompatible and degradable polymers. |

| Advanced Biopolymers | Biodegradable plastics, materials for medical devices | Chemical modification of the threonine side chain to create polymers with tailored properties. |

Future Role in Drug Discovery Research Beyond Standard Peptide Synthesis

While this compound is a staple in the synthesis of standard peptides, its future in drug discovery lies in its application as a versatile chiral building block for creating complex and non-traditional therapeutic molecules. chemimpex.com Non-natural and modified amino acids are increasingly used to design drugs with enhanced stability, specificity, and efficacy.

One of the most promising areas is the synthesis of peptidomimetics and complex molecular architectures. The benzyl group in this compound not only serves as a protecting group but also influences the molecule's stereochemistry and reactivity, making it a valuable starting point for asymmetric synthesis. chemimpex.com This allows researchers to construct novel bioactive compounds that mimic the structure of natural peptides but are resistant to enzymatic degradation.

Furthermore, this compound and its derivatives are instrumental in advanced ligation and modification strategies that are expanding the landscape of peptide-based drugs. Serine/Threonine Ligation (STL) enables the synthesis of large, complex therapeutic proteins that would be difficult to produce using traditional stepwise methods. pnas.org This technique has been successfully applied to the synthesis of therapeutic peptides like Forteo and ovine-corticoliberin. pnas.org

The use of this compound derivatives in creating modified peptides is another key research direction. For example, fluorinated versions of threonine, synthesized from protected precursors, can be incorporated into peptides to stabilize specific secondary structures, such as β-strands. beilstein-journals.org This structural stabilization can enhance the binding affinity and selectivity of a peptide for its target, leading to more potent therapeutic effects.

The evolving role of this compound in drug discovery is highlighted by these diverse applications that move beyond simple linear peptide chains.

| Research Area | Contribution of this compound | Therapeutic Goal |

| Peptidomimetics | Serves as a chiral building block for complex organic synthesis. chemimpex.com | Create enzyme-resistant drugs with improved oral bioavailability and half-life. |

| Protein Synthesis via Ligation | Used in the synthesis of peptide fragments for Ser/Thr Ligation. frontiersin.orgpnas.org | Enable the convergent synthesis of large therapeutic proteins and antibodies. |

| Structurally-Stabilized Peptides | Precursor for modified amino acids (e.g., fluorinated threonine). beilstein-journals.org | Enhance target affinity and specificity by locking the peptide into a bioactive conformation. |

| Novel Bioactive Compounds | Utilized to build specialized molecules with enhanced stability and solubility. chemimpex.com | Develop new classes of drugs that target previously "undruggable" biological pathways. |

Q & A

Q. What are the established synthetic routes for H-Thr(Bzl)-OH, and how are they validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold). Amino acid analysis (AAA) is used to verify composition .

Q. How do researchers ensure the reproducibility of this compound synthesis protocols?

Reproducibility requires rigorous documentation of reaction conditions (e.g., solvent ratios, temperature, coupling reagents) and adherence to step-by-step procedural details. Cross-validation using orthogonal techniques (e.g., Fourier-transform infrared spectroscopy (FTIR) for functional groups and mass spectrometry (MS) for molecular weight) is critical. Peer-reviewed protocols from journals like the Journal of Organic Chemistry provide standardized frameworks .

Q. What are the key challenges in characterizing this compound, and how are they addressed?

Challenges include distinguishing between Thr(Bzl) and other protected amino acid residues during analysis. Researchers use comparative NMR chemical shift databases and tandem MS (MS/MS) fragmentation patterns to resolve ambiguities. Elemental analysis further confirms empirical formulas .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in SPPS while minimizing side reactions?

Yield optimization involves screening coupling reagents (e.g., HBTU vs. HATU) and monitoring reaction kinetics. Side reactions like aspartimide formation are mitigated by using additives (e.g., HOAt) and controlling pH. Statistical design of experiments (DoE) can identify critical parameters (e.g., solvent polarity, temperature gradients) .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Contradictions arise from solvent effects or impurities. Researchers employ multi-dimensional NMR (e.g., COSY, HSQC) to assign peaks unambiguously. Independent synthesis and cross-lab validation using standardized reference samples (e.g., commercial NMR calibration kits) reduce discrepancies .

Q. How does the Bzl protecting group influence the conformational stability of this compound in peptide chains?

The Bzl group introduces steric hindrance, altering peptide backbone flexibility. Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations are used to study conformational changes. Comparative studies with unprotected threonine highlight differences in α-helix and β-sheet propensities .

Q. What strategies validate the biological activity of this compound-containing peptides in vitro?

Activity validation requires synthesizing target peptides, followed by functional assays (e.g., enzyme inhibition, receptor binding). Negative controls (e.g., scrambled sequences) and positive controls (e.g., known active peptides) are essential. Data must be statistically analyzed (e.g., ANOVA) to confirm significance .

Q. How do researchers handle discrepancies between computational predictions and experimental data for this compound interactions?

Discrepancies are addressed by refining computational models (e.g., density functional theory (DFT) for electronic structure) and validating with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Iterative feedback between modeling and experimentation improves accuracy .

Methodological Frameworks

Q. What experimental design frameworks (e.g., PICO, FINER) apply to studies involving this compound?

- PICO :

- Population : this compound and derivatives.

- Intervention : Synthetic modification (e.g., deprotection, conjugation).

- Comparison : Unprotected threonine or alternative protecting groups.

- Outcome : Yield, stability, biological activity.

Q. How should researchers structure a manuscript reporting new this compound derivatives?

Follow IMRaD (Introduction, Methods, Results, Discussion):

- Methods : Detail SPPS/Fmoc protocols, purification gradients, and validation thresholds.

- Results : Include tables comparing yields, spectral data, and biological activity.

- Discussion : Address limitations (e.g., scalability) and propose mechanistic insights .

Data Reproducibility & Reporting

Q. What metadata standards are critical for sharing this compound synthesis data?

Include raw NMR/MS files, HPLC chromatograms, and reaction logs in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.